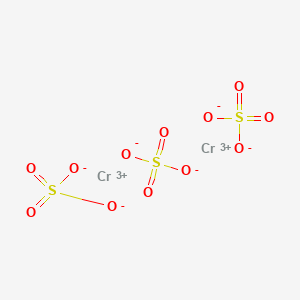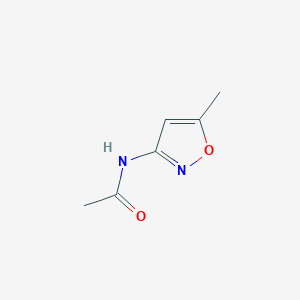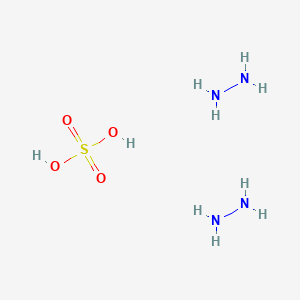![molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2](/img/structure/B80020.png)
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is a chemical compound with the molecular formula C6H4N4O3 . It has a molecular weight of 180.12 g/mol . The IUPAC name for this compound is 4-hydroxy-7-nitroimidazo[4,5-b]pyridine .
Synthesis Analysis
A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The structures of synthesized compounds were elucidated on the basis of different spectral data (1 H NMR, 13 C NMR), X-Ray diffraction and theoretical study using the DFT method . The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .Chemical Reactions Analysis
A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.12 g/mol, an XLogP3-AA of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 . The exact mass is 180.02834000 g/mol and the monoisotopic mass is also 180.02834000 g/mol . The topological polar surface area is 96.8 Ų .Scientific Research Applications
Optoelectronics and Sensors
- Field : Materials Science
- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices and sensors due to their unique chemical structure, versatility, and optical behaviors .
- Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .
Anticancer Drugs
- Field : Pharmaceutical Field
- Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .
- Methods of Application : The derivatives were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
- Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
Emitters for Confocal Microscopy and Imaging
- Field : Biomedical Imaging
- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging due to their unique optical behaviors .
- Results or Outcomes : The use of these derivatives has led to promising innovations in biomedical imaging .
Antiviral Drugs
- Field : Pharmaceutical Field
- Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antiviral drugs due to their wide range of pharmacological activities .
- Results or Outcomes : The use of these derivatives has led to the development of effective antiviral drugs .
Luminescent Scaffolds
- Field : Materials Science
- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as luminescent scaffolds for different applications .
- Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .
Antipsychotic Drugs
- Field : Pharmaceutical Field
- Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antipsychotic drugs due to their wide range of pharmacological activities .
- Results or Outcomes : The use of these derivatives has led to the development of effective antipsychotic drugs .
properties
IUPAC Name |
4-hydroxy-7-nitroimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMJEGDEBBHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














